![molecular formula C10H5Cl2N3O3 B5527991 1-(2,4-dichlorobenzoyl)-4-nitro-1H-pyrazole](/img/structure/B5527991.png)
1-(2,4-dichlorobenzoyl)-4-nitro-1H-pyrazole
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Description
Pyrazole derivatives are of significant interest in various fields of chemistry due to their diverse biological activities and applications in material science. They are known for their structural significance and versatility in chemical reactions, enabling the synthesis of a wide range of heterocyclic compounds.
Synthesis Analysis
Pyrazoles can be synthesized through various methods, including the reaction of hydrazones with nitroolefins, exhibiting reversed, exclusive regioselectivity when mediated with strong bases (Deng & Mani, 2008). Another approach involves the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones to form substituted benzo[b]pyrans (Shestopalov et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction, IR, NMR, and DFT calculations. These studies reveal the planarity of the pyrazole ring and its coplanarity with attached groups, as well as the significance of intramolecular hydrogen bonding in stabilizing the structure (Zia-ur-Rehman et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2,4-dichlorophenyl)-(4-nitropyrazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3/c11-6-1-2-8(9(12)3-6)10(16)14-5-7(4-13-14)15(17)18/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPARVWDXOBKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)-(4-nitropyrazol-1-yl)methanone |
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